molecular formula C23H19F3N2O3 B4784751 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE

Cat. No.: B4784751
M. Wt: 428.4 g/mol
InChI Key: RKYSHHIHWXMJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an aniline moiety, which is further connected to an acridinecarboxylate structure. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets.

Mode of Action

It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these activities.

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . Therefore, it is likely that the compound affects multiple pathways and has downstream effects on various biological processes.

Pharmacokinetics

The ADME properties of the compound are currently unknown. The compound has a predicted boiling point of 5627±500 °C, a predicted density of 1348±006 g/cm3, and a predicted pKa of 1459±046 . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is likely that the compound has a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-(trifluoromethyl)aniline derivative, which is then reacted with an appropriate acridinecarboxylate precursor under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and safety considerations. Industrial production typically emphasizes optimization of reaction conditions, including the use of efficient catalysts and purification techniques to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3/c24-23(25,26)14-6-5-7-15(12-14)27-20(29)13-31-22(30)21-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYSHHIHWXMJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
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2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
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2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
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2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
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2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
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2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE

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